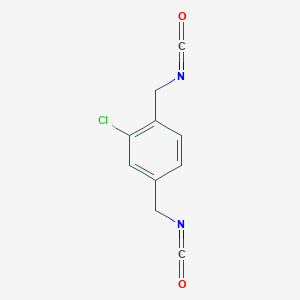
2-Chloro-1,4-bis(isocyanatomethyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-1,4-bis(isocyanatomethyl)benzene is an organic compound with the molecular formula C₁₀H₈ClN₂O₂ It is a derivative of benzene, where two isocyanatomethyl groups are attached to the 1 and 4 positions of the benzene ring, and a chlorine atom is attached to the 2 position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1,4-bis(isocyanatomethyl)benzene typically involves the chlorination of 1,4-bis(isocyanatomethyl)benzene. The process can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl₃). The reaction is usually conducted under controlled temperature and pressure conditions to ensure the selective chlorination at the desired position on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
2-Chloro-1,4-bis(isocyanatomethyl)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of different derivatives.
Addition Reactions: The isocyanate groups can react with nucleophiles like amines or alcohols to form ureas or urethanes, respectively.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Addition Reactions: Reagents such as primary or secondary amines, and alcohols, are used under mild to moderate temperature conditions.
Major Products
Substitution Reactions: Products include various substituted benzene derivatives depending on the nucleophile used.
Addition Reactions: Products include ureas and urethanes, which are important in the production of polymers and coatings.
科学的研究の応用
2-Chloro-1,4-bis(isocyanatomethyl)benzene has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of polyurethanes and polyureas, which are materials with diverse applications, including foams, elastomers, and coatings.
Materials Science: The compound is used in the development of advanced materials with specific properties, such as high thermal stability and mechanical strength.
Biological Research: It is studied for its potential use in the development of bioactive compounds and drug delivery systems.
Industrial Applications: The compound is used in the production of adhesives, sealants, and coatings due to its reactivity and ability to form strong bonds.
作用機序
The mechanism of action of 2-Chloro-1,4-bis(isocyanatomethyl)benzene involves its reactivity towards nucleophiles. The isocyanate groups can react with nucleophiles to form stable products, such as ureas and urethanes. The chlorine atom can also participate in substitution reactions, leading to the formation of various derivatives. These reactions are facilitated by the electron-withdrawing nature of the chlorine atom, which makes the benzene ring more susceptible to nucleophilic attack.
類似化合物との比較
Similar Compounds
1,2-Bis(isocyanatomethyl)benzene: Similar structure but with isocyanatomethyl groups at the 1 and 2 positions.
1-Chloro-4-(2-isocyanatoethyl)benzene: Similar structure but with an isocyanatoethyl group instead of an isocyanatomethyl group.
2-Chloro-1-methyl-4-nitrobenzene: Similar structure but with a nitro group instead of isocyanatomethyl groups.
Uniqueness
2-Chloro-1,4-bis(isocyanatomethyl)benzene is unique due to the presence of both isocyanatomethyl groups and a chlorine atom on the benzene ring. This combination of functional groups provides the compound with distinct reactivity and makes it valuable in the synthesis of polymers and advanced materials.
特性
CAS番号 |
56651-69-5 |
|---|---|
分子式 |
C10H7ClN2O2 |
分子量 |
222.63 g/mol |
IUPAC名 |
2-chloro-1,4-bis(isocyanatomethyl)benzene |
InChI |
InChI=1S/C10H7ClN2O2/c11-10-3-8(4-12-6-14)1-2-9(10)5-13-7-15/h1-3H,4-5H2 |
InChIキー |
IYTIOTVDGPMENP-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1CN=C=O)Cl)CN=C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[4-(4-Methoxyphenyl)buta-1,3-dien-1-yl]benzonitrile](/img/structure/B14637573.png)
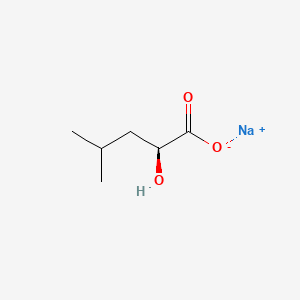
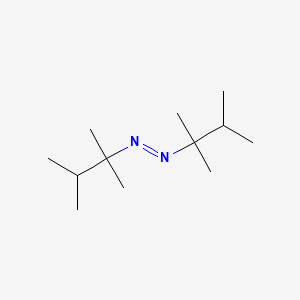
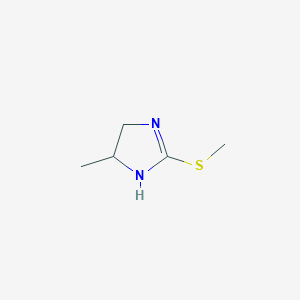
![Morpholine, 4-[1-(4-nitrophenyl)ethenyl]-](/img/structure/B14637603.png)
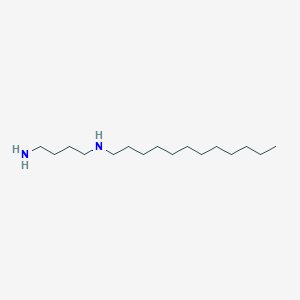
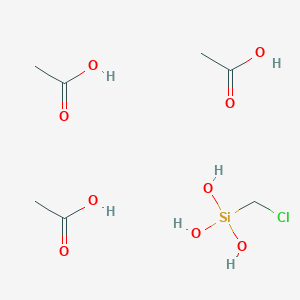
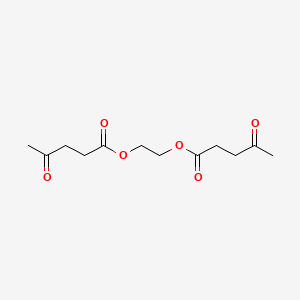
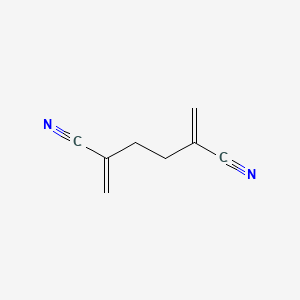
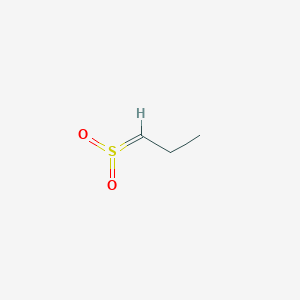
![1-Chloro-N-[2-(4-chlorophenoxy)phenyl]methanesulfonamide](/img/structure/B14637637.png)
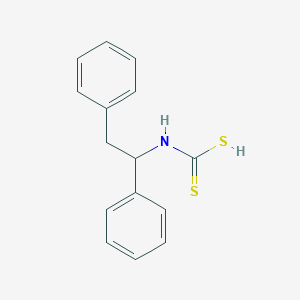
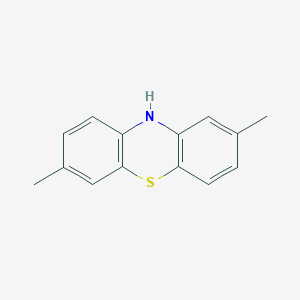
![N-[1-Phenyl-2-(3-phenyl-1,2-oxazol-5-yl)ethylidene]hydroxylamine](/img/structure/B14637662.png)
